Technical Guide: Solubility Profiling & Solvent Selection for 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea
Technical Guide: Solubility Profiling & Solvent Selection for 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea
Executive Summary
This technical guide details the solubility profile and thermodynamic behavior of 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea (CAS: 75565-12-7), a critical electrophilic intermediate in the synthesis of N-cyanoguanidine-based pharmaceuticals (e.g., Pinacidil analogues, Histamine H2-receptor antagonists).
Understanding the solubility landscape of this compound is pivotal for two unit operations:
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Nucleophilic Displacement: Optimizing reaction solvents (e.g., Acetonitrile, Ethanol) to facilitate the substitution of the S-methyl leaving group by amines.
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Purification: Designing cooling crystallization or anti-solvent precipitation protocols to remove impurities like unreacted thioureas or des-cyano byproducts.
This guide provides a predicted solubility hierarchy based on Hansen Solubility Parameters (HSP), a validated experimental protocol for precise determination, and thermodynamic modeling strategies for process scale-up.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]
The solubility behavior of 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea is dictated by the interplay between its polar N-cyanoguanidine core and the lipophilic 4-methoxyphenyl moiety.
| Property | Description |
| IUPAC Name | Methyl N'-cyano-N-(4-methoxyphenyl)carbamimidothioate |
| Molecular Formula | C₁₀H₁₁N₃OS |
| Molecular Weight | 221.28 g/mol |
| Key Functional Groups | • Cyano (-CN): Strong electron-withdrawing, high dipole moment.• Isothiourea Core (-N=C(SMe)-NH-): H-bond donor/acceptor.• 4-Methoxyphenyl: Lipophilic, planar aromatic system. |
| Predicted LogP | ~1.8 - 2.2 (Moderate Lipophilicity) |
| Melting Point | ~148-152 °C (Typical for N-aryl-S-methylisothioureas) |
Structural Impact on Solubility[9]
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Polar Aprotic Solvents (DMSO, DMF): The highly polar cyano group and the thiourea backbone facilitate strong dipole-dipole interactions, predicting high solubility .
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Polar Protic Solvents (Alcohols): The -NH- group acts as a hydrogen bond donor, while the -N= and -O- (methoxy) act as acceptors, making short-chain alcohols (Methanol, Ethanol) good solvents , especially at elevated temperatures.
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Non-Polar Solvents (Hexane, Heptane): The polar core dominates the lipophilic phenyl ring, resulting in negligible solubility , making these ideal anti-solvents.
Solubility Profile & Solvent Selection Strategy
While specific empirical data for this derivative is often proprietary, the following solubility hierarchy is derived from structure-property relationships (SPR) of analogous N-cyanoguanidines and S-methylisothioureas.
Table 1: Predicted Solubility Hierarchy & Application
| Solvent Class | Representative Solvents | Predicted Solubility (25°C) | Process Application |
| High Solvency | DMSO, DMF, NMP | > 150 mg/mL | Stock Solutions: For biological assays or initial reaction mixtures. |
| Reaction Media | Acetonitrile, Acetone, THF | 50 - 120 mg/mL | Synthesis: Excellent for nucleophilic substitution; easy workup (volatile). |
| Crystallization | Ethanol, Isopropanol, Ethyl Acetate | 10 - 40 mg/mL | Purification: High temperature coefficient of solubility (steep curve) allows for cooling crystallization. |
| Anti-Solvents | Water, Hexane, Heptane, Toluene | < 1 mg/mL | Precipitation: Used to crash out the product after reaction completion. |
Thermodynamic Modeling (The Apelblat Model)
For precise process control, experimental solubility data (
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A, B, C: Empirical constants derived from regression.
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Application: Allows interpolation of solubility at any temperature for cooling curve design.
Experimental Protocol: Gravimetric Determination
To validate the specific solubility values for your batch, follow this self-validating protocol. This method ensures thermodynamic equilibrium is reached, preventing supersaturation errors.
Workflow Diagram
Figure 1: Standard Gravimetric Solubility Determination Workflow.
Step-by-Step Methodology
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Preparation: Add excess 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea to 10 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.
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Equilibration: Stir the suspension at a fixed temperature (e.g., 298.15 K) for 24–48 hours.
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Validation: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.
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Sampling: Stop stirring and allow phases to separate (1 hr). Withdraw 2 mL of supernatant using a pre-heated syringe and filter through a 0.22 µm PTFE filter.
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Quantification:
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Gravimetric: Evaporate solvent in a tared dish under vacuum at 40°C until constant weight.
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HPLC (Preferred): Dilute aliquot with mobile phase (Acetonitrile/Water) and analyze peak area against a standard curve.
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Calculation: Convert mass/volume to mole fraction (
) for thermodynamic modeling.
Process Application: Recrystallization Strategy
The primary utility of the solubility profile is designing a purification step to remove the S-methylisothiourea precursor or side products.
Recommended Solvent System: Ethanol/Water
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Rationale: The compound is moderately soluble in hot ethanol but insoluble in water.
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Protocol:
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Dissolve crude solid in boiling Ethanol (approx. 10 mL/g).
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Hot filter to remove insoluble mechanical impurities.
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Slowly add warm Water (anti-solvent) until varying turbidity is observed.
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Cool slowly to 0–5°C (controlled cooling rate: 10°C/hour) to grow large, pure crystals.
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Thermodynamic Logic of Purification
Figure 2: Thermodynamic Logic for Recrystallization Process Design.
References
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General Isothiourea Solubility
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Wang, J., et al. "Solubility and Thermodynamic Properties of N-Cyanoguanidine in Different Solvents." Journal of Chemical & Engineering Data, 2018. Link
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Thermodynamic Modeling
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Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999. Link
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Synthesis & Purification
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Manjula, S., et al. "Synthesis and biological evaluation of some new N-cyano-N'-aryl-S-methylisothiourea derivatives." European Journal of Medicinal Chemistry, 2010. Link
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Hansen Solubility Parameters
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Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook." CRC Press, 2007. Link
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(Note: Specific solubility data for CAS 75565-12-7 is derived from structural analogues and standard process chemistry principles due to the proprietary nature of specific intermediate data.)
